1H-Indazole-3-carboxylic acid, 5-(1-methylethyl)-
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Overview
Description
5-Isopropylindazole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropylindazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This process includes the generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another approach involves the use of t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields .
Industrial Production Methods: Industrial production methods for 5-isopropylindazole-3-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylindazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
5-Isopropylindazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-isopropylindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and immune response, showing therapeutic potential in gastrointestinal and liver diseases .
Comparison with Similar Compounds
3-Isopropylpyrazole-5-carboxylic acid: Shares a similar structure but with a pyrazole ring instead of an indazole ring.
Indole-3-carboxylic acid: Lacks the isopropyl group but has a similar indole structure.
Uniqueness: 5-Isopropylindazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-propan-2-yl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h3-6H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
DCSHNMUQECGXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NN=C2C(=O)O |
Origin of Product |
United States |
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